molecular formula C9H10N2O B1457204 (1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol CAS No. 1097323-08-4

(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol

Cat. No.: B1457204
CAS No.: 1097323-08-4
M. Wt: 162.19 g/mol
InChI Key: JDBWCTCREIJODM-UHFFFAOYSA-N
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Description

(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol (CAS 1097323-08-4) is a high-value chemical intermediate in pharmaceutical research and development, primarily utilized in the discovery of novel anti-cancer therapeutics . Its core structure, the 1H-pyrrolo[2,3-b]pyridine scaffold, is recognized as a privileged chemotype in medicinal chemistry due to its ability to function as a hinge binder in kinase enzymes . This compound is a critical building block for constructing potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family . Abnormal activation of the FGFR signaling pathway is implicated in the progression of various cancers, including breast, lung, and liver cancers, making it a significant therapeutic target . Researchers have developed derivatives of this compound that exhibit high potency, with one leading example demonstrating IC50 values of 7, 9, 25, and 712 nM against FGFR1, FGFR2, FGFR3, and FGFR4, respectively . Beyond its role in oncology, this versatile intermediate is also employed in medicinal chemistry to optimize the pharmacokinetic properties of potential drug candidates and is used in the development of compounds for neurological and inflammatory disorders . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(1-methylpyrrolo[2,3-b]pyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-11-5-7(6-12)8-3-2-4-10-9(8)11/h2-5,12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBWCTCREIJODM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1N=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material and Core Construction

  • The starting material is often 4-chloro-1H-pyrrolo[2,3-b]pyridine or related halogenated derivatives.
  • The pyrrolo[2,3-b]pyridine core is constructed via cyclization reactions or obtained commercially for further functionalization.

Protection and Methylation of Pyrrole Nitrogen

  • The pyrrole nitrogen is protected using bases such as sodium hydride (NaH) in polar aprotic solvents like N,N-dimethylformamide (DMF) at low temperatures (0°C).
  • Methylation is achieved by reacting the protected intermediate with methyl iodide (MeI) in the presence of NaH, yielding the N-methylated pyrrolo[2,3-b]pyridine derivative.

Introduction of the Hydroxymethyl Group at the 3-Position

  • The 3-position is functionalized by formylation reactions such as the Duff reaction to introduce an aldehyde group.
  • Nucleophilic addition of reagents like phenylmagnesium bromide (Grignard reagent) to the aldehyde intermediate leads to the formation of a secondary alcohol.
  • Alternatively, reduction of a 3-formyl derivative can yield the corresponding hydroxymethyl compound.

Purification and Characterization

  • The crude products are purified by column chromatography using solvent systems such as n-hexane/ethyl acetate.
  • Characterization is performed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), confirming the structure and purity.

Representative Synthetic Route (Based on Literature)

Step Reagents and Conditions Description Yield (%) Reference
1 4-chloro-1H-pyrrolo[2,3-b]pyridine + NaH (60%) in DMF at 0°C, then SEMCl Protection of pyrrole nitrogen 84
2 NaH + MeI in DMF Methylation of pyrrole nitrogen Not specified
3 Duff reaction on 3-bromo-azaindole derivative Formylation at 3-position Not specified
4 Phenylmagnesium bromide addition to aldehyde Nucleophilic addition forming secondary alcohol Not specified
5 Reduction or direct conversion to hydroxymethyl Formation of (1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol Not specified

Analytical Data Supporting the Preparation

  • NMR Data:
    For the protected intermediates and final compounds, characteristic chemical shifts confirm the methylation and hydroxymethyl groups:

    • Methyl protons on nitrogen appear as singlets near 2.95–3.00 ppm.
    • Hydroxymethyl protons typically appear as singlets around 5.5–5.6 ppm.
    • Aromatic protons of the pyrrolo[2,3-b]pyridine core appear between 6.2–8.2 ppm.
  • Mass Spectrometry (ESI):
    Molecular ion peaks correspond to the protonated molecular ion [M+H]^+, confirming molecular weight consistent with this compound (m/z ~160–200 depending on substituents).

Summary Table of Key Reagents and Conditions

Step Purpose Reagents Solvent Temperature Time Notes
1 Pyrrole N-protection NaH (60%), SEMCl DMF 0°C 1–4 h Controlled addition, inert atmosphere
2 N-Methylation NaH, MeI DMF Room temp Several hours Requires dry conditions
3 Formylation (Duff reaction) Hexamethylenetetramine, acid Suitable solvent Reflux Several hours Introduces aldehyde at 3-position
4 Nucleophilic addition Phenylmagnesium bromide Ether or THF 0°C to RT 1–2 h Forms secondary alcohol
5 Reduction or conversion to hydroxymethyl Various reducing agents Varies Varies Varies Final conversion step

Research Findings and Considerations

  • The use of sodium hydride as a strong base is critical for deprotonation of the pyrrole nitrogen to enable selective methylation without side reactions.
  • Protection of the nitrogen prior to functionalization at the 3-position improves regioselectivity and yield.
  • The Duff reaction is a reliable method for introducing aldehyde functionality at the 3-position of the pyrrolo[2,3-b]pyridine ring.
  • Subsequent nucleophilic addition reactions allow for the introduction of the hydroxymethyl group, which can be further manipulated if necessary.
  • Purification by column chromatography with gradient elution ensures high purity of the final compound.
  • The synthetic route is adaptable for scale-up with optimization of reaction times, temperatures, and reagent equivalents.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to modify the pyridine ring or the hydroxymethyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrrolo[2,3-b]pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrrolo[2,3-b]pyridine ring.

Scientific Research Applications

Medicinal Chemistry

(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol has been investigated for its potential as a therapeutic agent due to its interactions with biological targets.

Case Studies:

  • Enzyme Inhibition : Research indicates that this compound acts as an inhibitor for enzymes such as Janus kinase 3 (JAK3), which is implicated in autoimmune diseases. The inhibition mechanism involves binding to the active site of the enzyme, preventing substrate access and catalytic activity .
Enzyme TargetMechanism of ActionReference
Janus Kinase 3Active site binding
Other EnzymesPotential interactions under study

Biological Research

The compound's structural features allow it to function as a ligand in receptor binding studies. It has shown promise in targeting specific pathways related to cancer and neurological disorders.

Biological Activity:

  • Receptor Interaction : Studies have demonstrated its ability to modulate receptor signaling pathways, which can lead to significant biological effects such as enzyme inhibition or receptor modulation .
Biological ActivityApplication AreaReference
Enzyme InhibitionAutoimmune disease treatment
Receptor ModulationCancer research

Material Science

In material science, this compound serves as a building block for synthesizing advanced materials with unique properties.

Applications in Material Science:

  • Used in the development of specialty chemicals and polymers that require specific reactivity or structural characteristics .

Mechanism of Action

The mechanism of action of (1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Methanone Derivatives

Methanone derivatives replace the hydroxymethyl group with a ketone or oxadiazole-linked carbonyl group. These modifications significantly alter biological activity:

Compound Substituents Key Findings Yield Reference
(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-oxo-acetic acid methyl ester Methoxycarbonyl group at C3 Intermediate for oxadiazole derivatives; synthesized in 62–73% yield 62–73%
(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-[3-(1-methylindol-3-yl)-oxadiazol-5-yl]-methanone Oxadiazole-linked indole moiety Exhibits cytotoxic effects against pancreatic cancer cells (IC₅₀ ~10 µM) 60–85%

Key Differences :

  • Reactivity: Methanones undergo nucleophilic substitution more readily than the hydroxymethyl analog due to electron-withdrawing carbonyl groups.
  • Bioactivity: Methanones show enhanced cytotoxicity, likely due to improved membrane permeability and target engagement .

Pyrazole and Pyrazolo-Triazine Derivatives

Substitution with pyrazole or triazine rings introduces hydrogen-bonding capabilities and rigid planar structures:

Compound Substituents Key Findings Yield Reference
5-(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine (40) Pyrazole ring with trimethoxyphenyl group Antiproliferative activity against cancer cell lines (GI₅₀ < 5 µM) 71%
7-(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-8-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a][1,3,5]triazine-2,4-dione (41) Pyrazolo-triazine core Enhanced solubility and kinase inhibitory activity 76%

Key Differences :

  • Solubility: Pyrazolo-triazine derivatives exhibit improved aqueous solubility compared to methanones.
  • Mechanism : Pyrazole derivatives inhibit cyclin-dependent kinases (CDKs), while triazines target ATP-binding pockets in kinases .

Ethylamine and Acetamide Derivatives

Substitution with ethylamine or acetamide groups enhances interactions with enzymatic active sites:

Compound Substituents Key Findings Yield Reference
2-(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethylamine (26) Ethylamine chain at C3 Precursor for antiviral agents; targets dengue virus replication 20%
N-(3-methylphenyl)-2-(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole-4-carboxamide Thiazole-carboxamide moiety Inhibits staphylococcal growth (MIC ~2 µg/mL) N/A

Key Differences :

  • Pharmacokinetics : Ethylamine derivatives exhibit higher blood-brain barrier penetration.
  • Target Specificity : Thiazole-carboxamides show selectivity for bacterial enzymes over human kinases .

Brominated and Trifluoromethyl Derivatives

Halogenation and fluorination improve metabolic stability and lipophilicity:

Compound Substituents Key Findings Yield Reference
2-Bromo-1-(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (9b) Bromoethyl group at C3 Key intermediate for Suzuki coupling reactions 80%
2-(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (42) Bis-trifluoromethyl pyrimidine High lipophilicity; potent antiproliferative activity (IC₅₀ ~1 µM) 76%

Key Differences :

  • Synthetic Utility : Brominated derivatives facilitate cross-coupling reactions for diversity-oriented synthesis .
  • Lipophilicity : Trifluoromethyl groups enhance logP values, improving cellular uptake .

Biological Activity

(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol is a heterocyclic compound with significant biological activity, particularly in cancer research. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolo[2,3-b]pyridine core, which contributes to its unique biological properties. Its molecular formula is C9H10N2OC_9H_{10}N_2O, and it has a molecular weight of 148.16 g/mol. The compound's structure allows it to interact effectively with various biological targets, particularly fibroblast growth factor receptors (FGFRs) and protein kinases.

Inhibition of FGFRs

This compound acts primarily by inhibiting FGFRs, which are crucial for cell proliferation and differentiation. The compound binds to the ATP-binding site of the FGFR's tyrosine kinase domain, preventing autophosphorylation and activation of downstream signaling pathways such as RAS–MEK–ERK and PI3K–Akt. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells, particularly breast cancer cells .

Anticancer Effects

In vitro studies have demonstrated that this compound effectively inhibits the growth of various cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism
Breast Cancer Cells0.5FGFR inhibition
Lung Cancer Cells0.8Induction of apoptosis
Colon Cancer Cells0.6Cell cycle arrest

These results indicate that the compound possesses potent anticancer properties through multiple mechanisms.

Other Biological Activities

Beyond its anticancer effects, the compound has shown promise in other areas:

  • Inhibition of SGK-1 Kinase : Research indicates that it may serve as an inhibitor of serum/glucocorticoid-regulated kinase 1 (SGK-1), which is involved in various cellular processes including metabolism and cell survival .
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, although further investigation is needed to establish these effects conclusively.

Case Study: Breast Cancer Treatment

A study published in a peer-reviewed journal highlighted the effects of this compound on breast cancer cells. The researchers treated MCF-7 cells with varying concentrations of the compound over 48 hours and observed significant reductions in cell viability at concentrations as low as 0.5 µM. Flow cytometry analysis revealed an increase in apoptotic cells, confirming the compound's pro-apoptotic effects.

Research on Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, general findings suggest that compounds with similar structures exhibit moderate absorption and variable distribution profiles. Future studies are required to elucidate the pharmacokinetic parameters such as bioavailability and half-life for this specific compound .

Q & A

Q. What are the common synthetic routes for preparing (1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol derivatives?

Answer: The synthesis typically involves functionalizing the pyrrolo[2,3-b]pyridine core via nucleophilic substitution or coupling reactions. For example:

  • Methylation : The methyl group at the 1-position is introduced using methylating agents like methyl iodide under basic conditions .
  • Oxidation/Reduction : The hydroxymethyl group (-CH2_2OH) can be introduced via reduction of a carbaldehyde intermediate (e.g., using NaBH4_4) or oxidation of a methylene precursor .
  • Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acids enables aryl/heteroaryl substitutions at the 3-position .

Key Conditions : Reactions often require anhydrous solvents (THF, DCM), catalysts (Pd(PPh3_3)4_4), and purification via column chromatography or recrystallization .

Q. How is the purity and structural integrity of this compound derivatives confirmed?

Answer:

  • Chromatography : HPLC (e.g., 95–99% purity) and TLC monitor reaction progress .
  • Spectroscopy :
    • 1^1H/13^{13}C NMR : Confirms substituent positions and stereochemistry. For instance, methyl groups resonate at δ 3.80–3.87 ppm, while aromatic protons appear between δ 7.08–9.19 ppm .
    • HRMS : Validates molecular weight (e.g., [M + H]+^+ for C22_{22}H20_{20}N4_4O3_3: calcd. 389.16080, found 389.1604) .
    • IR : Detects functional groups (e.g., carbonyl stretches at ~1700 cm1^{-1}) .
  • X-ray Crystallography : Resolves absolute configuration in complex derivatives .

Advanced Research Questions

Q. What strategies optimize the oxidation of bis(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methane to ketones?

Answer: Traditional two-step protocols (e.g., oxidation with MnO2_2 or KMnO4_4) often suffer from low yields. A novel one-pot method using ceric ammonium nitrate (CAN) improves efficiency:

  • Mechanism : CAN oxidizes the benzylic methylene to a radical cation intermediate, followed by a second oxidation to form the ketone .
  • Optimization :
    • Solvent : DCM or toluene at room temperature.
    • Catalyst Load : 2–3 equiv. CAN achieves >80% yield.
    • Purification : Flash chromatography (heptane/EtOAc) isolates the product .

Comparison : CAN-based methods avoid harsh conditions and reduce by-products compared to MnO2_2 .

Q. How do substituents on the pyrrolo[2,3-b]pyridine core influence biological activity?

Answer:

  • Electron-Withdrawing Groups (EWGs) : Bromo or nitro groups at the 5-position enhance cytotoxicity (e.g., IC50_{50} = 2.4 µM for GSK-3β inhibition) by stabilizing ligand-receptor interactions .
  • Hydrophobic Substituents : Aryl groups (e.g., 3,4-dimethoxyphenyl) improve membrane permeability, critical for antiviral activity against dengue virus .
  • Steric Effects : Bulky groups (e.g., tosyl) at the 1-position reduce metabolic degradation, prolonging in vivo efficacy .

Q. Table 1. Structure-Activity Relationships (SAR) of Selected Derivatives

CompoundSubstituentBiological TargetActivity (IC50_{50})Reference
135-BromoGSK-3β2.4 µM
263,4-DimethoxyphenylAAK1/GAK20% inhibition at 10 µM
15UnsubstitutedCDK1244–248°C (melting point)

Q. How can researchers resolve discrepancies in reported synthetic yields for similar compounds?

Answer: Contradictions often arise from:

  • Reaction Scale : Gram-scale reactions (74% yield) vs. small-scale (<25% yield) due to better heat/mass transfer .
  • Catalyst Activity : Pd(PPh3_3)4_4 vs. Pd(OAc)2_2 alters coupling efficiency (e.g., 60–85% vs. 40–50% yields) .
  • Purification Methods : HPLC (99% purity) vs. recrystallization (95% purity) impacts isolated yields .

Q. Recommendations :

  • Replicate conditions (solvent, temperature, catalyst) from literature.
  • Use high-purity reagents and inert atmospheres for sensitive reactions .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to confirm regioisomers .
  • Experimental Design : Use Design of Experiments (DoE) to optimize multi-step syntheses, particularly for CAN-mediated oxidations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol
Reactant of Route 2
Reactant of Route 2
(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol

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